
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide, also known as CN2097, is a chemical compound that has gained attention in the scientific community due to its potential applications in treating various diseases.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. They act against a broad spectrum of microorganisms, including bacteria and fungi. For instance, thiazole compounds have been tested against pathogens like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger . The presence of the 4-nitrobenzenesulfonamide moiety could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.
Anticancer and Cytotoxic Effects
The thiazole ring is a common feature in many anticancer drugs due to its ability to interact with various biological targets. Some thiazole derivatives have shown cytotoxic activity against human tumor cell lines . The specific compound could be explored for its efficacy in inhibiting cancer cell growth, given the structural similarity to other biologically active thiazoles.
Anti-inflammatory Properties
Thiazoles are known to exhibit anti-inflammatory effects. This is particularly important in the treatment of chronic inflammatory diseases. The compound’s structure suggests potential use in the development of anti-inflammatory medications, which could help in managing conditions like arthritis and asthma .
Antiviral Applications
Thiazole derivatives have been identified as potent antiviral agents. They can be designed to target specific viral enzymes or processes, thereby inhibiting viral replication. Research into the antiviral capabilities of this compound could lead to new treatments for viral infections .
Neuroprotective Potential
The neuroprotective activity of thiazole compounds is another area of interest. They may play a role in protecting neuronal cells from damage or death, which is crucial in diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier could be advantageous in treating neurodegenerative disorders .
Antidiabetic Activity
Thiazole derivatives have been investigated for their potential in treating diabetes. They may affect glucose metabolism or insulin sensitivity, offering a new approach to managing diabetes. The compound could be studied for its antidiabetic properties, providing a new avenue for diabetes research .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c18-13-3-1-12(2-4-13)17-20-14(11-26-17)9-10-19-27(24,25)16-7-5-15(6-8-16)21(22)23/h1-8,11,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOJUNYZTFXBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

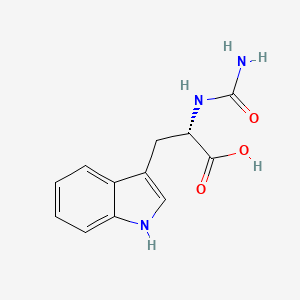
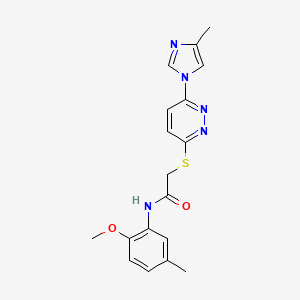
![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)
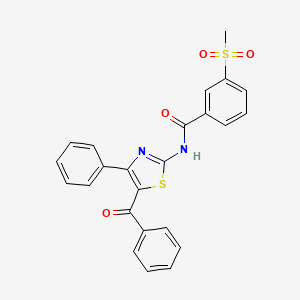

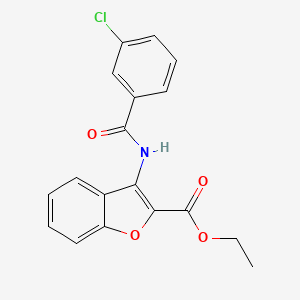
![3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2860313.png)
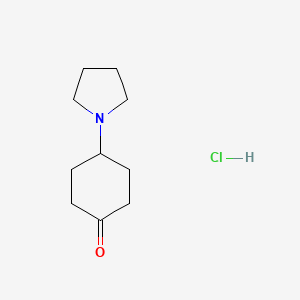


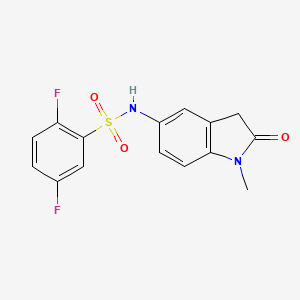
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)
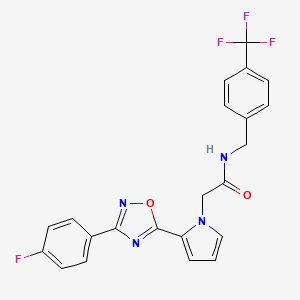
![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)